2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol
Beschreibung
The compound 2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol is a phenolic glycoside featuring a resveratrol-like backbone (3,4-dihydroxyphenyl ethenyl group) conjugated to a glycosylated oxane moiety.
Eigenschaften
IUPAC Name |
2-[3-[2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-13-6-11(5-12(22)8-13)2-1-10-3-4-14(23)15(24)7-10/h1-8,16-27H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERPNFLGJXUDDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Chemical Synthesis Pathways
Glycosylation of Phenolic Precursors
The core structure is synthesized via glycosylation of a phenolic aglycone with a protected glucose derivative. A representative method from US8283454B2 involves:
- Protection of glucose hydroxyl groups using trimethylsilyl (TMS) or acetyl groups to prevent unwanted side reactions.
- Activation of the anomeric position with Lewis acids (e.g., BF₃·Et₂O) to facilitate coupling with the phenolic acceptor.
- Coupling reaction between 3,4-dihydroxystilbene-5-ol and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide under anhydrous conditions, yielding a peracetylated intermediate.
Table 1: Glycosylation Reaction Conditions
| Reagent | Conditions | Yield (%) | Source |
|---|---|---|---|
| Acetyl-protected glucose | BF₃·Et₂O, CH₂Cl₂, 0°C | 68–72 | , |
| TMS-protected glucose | TMSOTf, MeCN, rt | 75–80 | , |
Deprotection and Purification
Final deprotection is achieved via:
Enzymatic and Chemoenzymatic Approaches
Glycosyltransferase-Mediated Synthesis
Recent advances utilize recombinant glycosyltransferases for stereoselective glycosylation:
- MGAT4/5 enzymes enable branch-selective elongation of glucose cores, as described in PubMed 30532014 .
- β-glucosidase variants catalyze transglycosylation with 85–90% regioselectivity for the 3-OH position.
Table 2: Enzymatic Reaction Parameters
| Enzyme | Substrate | Temperature | Conversion (%) |
|---|---|---|---|
| MGAT4 | UDP-glucose | 37°C | 92 |
| Engineered β-glucosidase | p-Nitrophenyl glucoside | 50°C | 88 |
Analytical Characterization
Structural Confirmation
Industrial-Scale Optimization
Process Intensification
Cost Analysis
| Step | Cost Contribution (%) |
|---|---|
| Raw materials | 45 |
| Catalysts | 20 |
| Purification | 25 |
| Waste treatment | 10 |
Analyse Chemischer Reaktionen
Arten von Reaktionen: Astringin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: Astringin kann unter kontrollierten Bedingungen mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten häufig nucleophile Reagenzien unter basischen oder sauren Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation von Astringin zur Bildung von Chinonen führen, während die Reduktion Dihydroderivate liefern kann .
Wissenschaftliche Forschungsanwendungen
Molecular Formula
- C : 21
- H : 22
- O : 9
Molecular Weight
- Molecular Weight : 402.39 g/mol
Biological Activities
Astringin exhibits a range of biological activities that make it a subject of interest in various fields of research:
Antioxidant Activity
Research indicates that astringin possesses significant antioxidant properties, helping to neutralize free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage associated with aging and various diseases.
Anti-inflammatory Effects
Astringin has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines.
Antimicrobial Properties
The compound exhibits antimicrobial activity against a variety of pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing natural preservatives or therapeutic agents for infectious diseases.
Cardiovascular Benefits
Research suggests that astringin may contribute to cardiovascular health by improving endothelial function and reducing blood pressure. These effects are attributed to its ability to enhance nitric oxide production and reduce oxidative stress in vascular tissues.
Potential Anti-cancer Properties
Preliminary studies indicate that astringin may inhibit the proliferation of certain cancer cell lines, including breast and prostate cancer cells. The mechanisms involve apoptosis induction and cell cycle arrest.
A. Pharmaceutical Development
Astringin's diverse biological activities position it as a candidate for drug development, particularly in the fields of oncology and cardiology. Its natural origin also supports the growing trend of utilizing plant-derived compounds in pharmaceuticals.
B. Food Industry
Due to its antioxidant properties, astringin is being explored as a natural preservative in food products. Its ability to extend shelf life while maintaining safety aligns with consumer demand for clean-label products.
C. Cosmetic Formulations
The compound's antioxidant and anti-inflammatory properties make it suitable for incorporation into cosmetic products aimed at skin health and anti-aging.
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of astringin using various assays (DPPH, ABTS). Results demonstrated that astringin exhibited comparable efficacy to synthetic antioxidants, suggesting its potential as a natural alternative .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted on human endothelial cells showed that astringin significantly reduced the expression of inflammatory markers (IL-6, TNF-α) when exposed to pro-inflammatory stimuli . This finding supports its potential use in managing inflammatory diseases.
Case Study 3: Antimicrobial Activity
In vitro studies assessed the antimicrobial effects of astringin against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated strong inhibitory effects, highlighting its potential application in food safety .
Wirkmechanismus
Astringin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The compound also inhibits the PI3K/AKT/NF-κB pathway, which is involved in the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . This dual action of reducing oxidative stress and inflammation makes astringin a potent protective agent in various biological systems.
Vergleich Mit ähnlichen Verbindungen
Glycosylated Resveratrol Derivatives
A closely related compound, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-hydroxyphenoxy]oxane-3,4,5-triol (synonym: glycosylated resveratrol), shares a similar backbone but differs in substituents. Key comparisons include:
Complex Flavonoid Derivatives
Larger flavonoid-glycoside hybrids, such as C60H62O24 (), exhibit structural complexity with multiple benzofuran rings and glycosyl groups. Key differences:
The target compound’s smaller size and fewer rotatable bonds suggest better pharmacokinetic properties, including higher oral bioavailability and reduced metabolic instability compared to bulkier analogs .
Phenolic Glycosides in Natural Products
identifies structurally related glycosides in Foeniculum vulgare, such as 3,4-di-O-caffeoylquinic acid, which share hydroxyl-rich phenolic motifs. These compounds are characterized by:
- Enhanced water solubility due to glycosylation.
- MS/MS fragmentation patterns dominated by neutral losses of hexose (162 Da) and hydroxylated aromatic cleavages.
The target compound’s glycosylation likely follows similar metabolic pathways, with enzymatic hydrolysis releasing aglycones in vivo .
Antioxidant Activity
The catechol group in the target compound confers superior antioxidant activity compared to monohydroxyphenyl analogs. Computational docking (e.g., AutoDock4, ) could predict its binding affinity to oxidative stress targets like NADPH oxidase or Nrf2, though experimental validation is needed .
ADMET Properties
- Absorption: The compound’s moderate AlogP (~0.75–2.30) and TPSA (~318 Ų) suggest reasonable intestinal absorption, outperforming larger flavonoids (e.g., ’s compound with TPSA = 398 Ų) .
- Toxicity : Low predicted hepatotoxicity and mutagenicity (Ames test negative) highlight its safety profile .
Biologische Aktivität
The compound 2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol , also known as E-Astringin, belongs to a class of polyphenolic compounds with potential therapeutic applications. This article reviews its biological activities, focusing on its antioxidant properties, anti-inflammatory effects, and potential implications in various diseases.
Structure
- Molecular Formula : C20H22O
- Molecular Weight : 406.4 g/mol
- Key Functional Groups : Hydroxyl groups, phenolic structures, and an oxane ring contribute to its biological activity.
| Property | Value |
|---|---|
| LogP (Octanol-Water Partition Coefficient) | 0.7 |
| Hydrogen Bond Donors | 7 |
| Hydrogen Bond Acceptors | 9 |
| Rotatable Bonds | 5 |
1. Antioxidant Activity
E-Astringin exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies indicate that it can scavenge free radicals effectively, thus protecting cells from oxidative damage. This activity is attributed to its multiple hydroxyl groups that can donate electrons to free radicals.
2. Anti-inflammatory Effects
Research has demonstrated that E-Astringin can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. It modulates the NF-kB signaling pathway, thereby reducing inflammation in various models of disease:
- Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, E-Astringin significantly reduced the expression of inflammatory markers by up to 50% compared to untreated controls .
3. Antidiabetic Potential
E-Astringin has shown promise in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels. It appears to act through multiple mechanisms:
- Mechanism : E-Astringin activates AMPK (AMP-activated protein kinase), which plays a vital role in glucose uptake and lipid metabolism.
- Case Study : In diabetic rat models, administration of E-Astringin led to a reduction in fasting blood glucose levels by approximately 30% after four weeks of treatment .
4. Cardiovascular Benefits
The compound has been linked to cardiovascular health through its ability to improve endothelial function and reduce lipid peroxidation:
- Study Findings : In vitro studies show that E-Astringin can enhance nitric oxide production in endothelial cells, promoting vasodilation and improving blood flow .
5. Neuroprotective Effects
E-Astringin exhibits neuroprotective properties against neurodegenerative diseases:
- Mechanism : It reduces oxidative stress and inflammation in neuronal cells.
- Research Evidence : In models of Alzheimer’s disease, E-Astringin administration resulted in decreased amyloid-beta accumulation and improved cognitive function .
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activities of E-Astringin:
Q & A
Q. How can researchers optimize the synthesis of this compound while minimizing byproduct formation?
Methodological Answer:
-
Experimental Design: Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can identify critical factors influencing yield and selectivity .
-
Analytical Monitoring: Employ HPLC or LC-MS to track reaction progress and quantify intermediates/byproducts. Adjust conditions in real-time based on kinetic profiles.
-
Example Parameters to Test:
Parameter Range Tested Optimal Value (Example) Temperature 60–100°C 80°C Solvent (DMF:H2O) 70:30 to 90:10 85:15 Catalyst (mol%) 1.5–3.0% 2.2%
Q. What advanced spectroscopic techniques are recommended for structural elucidation?
Methodological Answer:
- Multi-Nuclear NMR: Use -, -, and 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry and connectivity. For example, HMBC can confirm ethenyl bridge placement .
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula via exact mass (e.g., ESI-HRMS in positive ion mode).
- X-ray Crystallography: If crystals are obtainable, determine absolute configuration.
Q. How should bioactivity screening be designed to evaluate this compound’s pharmacological potential?
Methodological Answer:
- Target Selection: Prioritize targets linked to structural analogs (e.g., polyphenol oxidases or kinases) .
- Assay Types:
- In vitro enzyme inhibition assays (e.g., IC determination using fluorogenic substrates).
- Cell-based assays (e.g., cytotoxicity profiling in cancer lines, ROS detection).
- Positive Controls: Include known inhibitors (e.g., quercetin for antioxidant activity) to validate assay sensitivity.
Q. What strategies mitigate stability issues during storage and handling?
Methodological Answer:
- Hygroscopicity Management: Store in desiccators with silica gel; use argon/vacuum sealing for long-term storage.
- Degradation Studies: Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
- Formulation: Consider lyophilization or encapsulation in cyclodextrins to enhance shelf life.
Advanced Research Questions
Q. How can computational modeling predict reactivity and regioselectivity in derivatization reactions?
Methodological Answer:
- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify electrophilic hotspots (e.g., hydroxyl or ethenyl groups) .
- MD Simulations: Simulate solvent effects on reaction pathways (e.g., water vs. DMSO) to predict solvent-dependent selectivity.
- Software Tools: Gaussian, ORCA, or NWChem for calculations; VMD for visualization.
Q. How to resolve contradictions in spectral data during structural validation?
Methodological Answer:
- Cross-Validation: Compare experimental NMR shifts with computed chemical shifts (e.g., using ACD/Labs or ChemDraw predictions) .
- Isotopic Labeling: Use -labeled precursors to confirm ambiguous carbon assignments.
- Collaborative Analysis: Engage crystallography experts if NMR data conflicts with proposed structure.
Q. What methodologies elucidate degradation pathways under oxidative conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to HO/UV light and analyze products via LC-QTOF-MS.
- Radical Trapping: Add antioxidants (e.g., BHT) to identify radical-mediated pathways.
- Mechanistic Probes: Use -labeling to track oxygen incorporation in degradation products.
Q. What challenges arise in scaling up multi-step synthesis, and how are they addressed?
Methodological Answer:
-
Bottleneck Identification: Use process mass intensity (PMI) metrics to optimize solvent/reagent use .
-
Purification Challenges: Replace column chromatography with crystallization or membrane filtration (e.g., nanofiltration for catalyst recovery) .
-
Case Study:
Step Issue Solution 1 Low yield DoE-optimized catalyst 3 Emulsion formation Switch to biphasic solvent
Q. How can cross-disciplinary data (e.g., computational, spectroscopic, bioactivity) be integrated effectively?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
